molecular formula C19H25NO4 B4884952 2-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine

2-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine

Cat. No. B4884952
M. Wt: 331.4 g/mol
InChI Key: WYVJHSOPGQCRHR-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is a chemical compound with the molecular formula C20H27NO3. It is also known as 2C-T-7, a psychedelic drug that belongs to the phenethylamine class of compounds. This chemical compound is known for its psychoactive effects and has been the subject of scientific research in recent years.

Mechanism of Action

The exact mechanism of action of 2-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is not fully understood. However, it is believed to work by interacting with serotonin receptors in the brain. This interaction leads to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are associated with mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine are complex and vary depending on the dose and individual. At low doses, the compound can cause changes in perception, mood, and thought processes. At higher doses, it can cause hallucinations, altered states of consciousness, and other psychoactive effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine in lab experiments include its potential therapeutic applications and its ability to induce psychoactive effects. However, the compound also has limitations, including its potential for abuse and the lack of understanding of its long-term effects on the brain and body.

Future Directions

There are many potential future directions for research on 2-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine. These include further studies on its potential therapeutic applications, the development of new compounds based on its structure, and the investigation of its long-term effects on the brain and body. Additionally, more research is needed to understand the mechanisms of action of this compound and its potential for abuse.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine has been the subject of scientific research due to its psychoactive effects. It has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression and anxiety. The compound has also been studied for its potential use in the treatment of addiction and substance abuse.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-21-16-8-6-5-7-14(16)11-12-20-13-15-9-10-17(22-2)19(24-4)18(15)23-3/h5-10,20H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVJHSOPGQCRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNCCC2=CC=CC=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)ethyl-(2,3,4-trimethoxybenzyl)amine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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